2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)
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Overview
Description
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester is a complex organic compound with the molecular formula C29H30O8. It is known for its unique structural properties, which make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester typically involves multiple steps, starting with the preparation of the benzoic acid derivative. The process includes esterification reactions where butoxybenzoyl groups are introduced. The final step involves the esterification of the benzoic acid derivative with 3-butenyl alcohol under specific reaction conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted benzoic acid derivatives .
Scientific Research Applications
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Bis[(4-butoxybenzoyl)oxy]-benzoic acid
- 2,5-bis(bromomethyl)benzoic acid
Uniqueness
2,5-Bis[(4-butoxybenzoyl)oxy]benzoic acid 3-butenyl ester is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
131355-99-2 |
---|---|
Molecular Formula |
C33H36O8 |
Molecular Weight |
560.6 g/mol |
IUPAC Name |
but-3-enyl 2,5-bis[(4-butoxybenzoyl)oxy]benzoate |
InChI |
InChI=1S/C33H36O8/c1-4-7-20-37-26-14-10-24(11-15-26)31(34)40-28-18-19-30(29(23-28)33(36)39-22-9-6-3)41-32(35)25-12-16-27(17-13-25)38-21-8-5-2/h6,10-19,23H,3-5,7-9,20-22H2,1-2H3 |
InChI Key |
YINVLBLBVQWTLW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCC)C(=O)OCCC=C |
Origin of Product |
United States |
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